molecular formula C33H33FN2O6 B601617 Atorvastatin lactone diepoxide CAS No. 1046118-40-4

Atorvastatin lactone diepoxide

Katalognummer: B601617
CAS-Nummer: 1046118-40-4
Molekulargewicht: 572.64
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atorvastatin lactone diepoxide is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels

Analyse Chemischer Reaktionen

Types of Reactions

Atorvastatin lactone diepoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ytterbium triflate, silver nitrate, and various organic solvents . Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal yields.

Major Products

The major products formed from the reactions of this compound include various lactone derivatives and hydroxy metabolites . These products are of interest for their potential biological activities and applications in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Cholesterol Management:
Atorvastatin lactone diepoxide retains the cholesterol-lowering properties of atorvastatin. It inhibits the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, crucial in cholesterol biosynthesis. This inhibition leads to a decrease in low-density lipoprotein cholesterol levels and an increase in high-density lipoprotein cholesterol levels, making it effective in managing dyslipidemia .

Cardiovascular Disease Prevention:
The compound is indicated for the prevention of cardiovascular events, such as myocardial infarction and stroke, particularly in patients with multiple risk factors or abnormal lipid profiles. Clinical studies have demonstrated that atorvastatin reduces total cholesterol and low-density lipoprotein cholesterol by significant margins .

Potential Anti-Cancer Properties:
Emerging research suggests that atorvastatin may have anti-cancer effects due to its ability to inhibit angiogenesis, a process critical for tumor growth and metastasis. This property could be leveraged in developing adjunct therapies for cancer treatment .

Toxicological Insights

Hepatotoxicity:
this compound has been associated with liver enzyme elevations in some patients. While most cases are mild and transient, there are instances of significant hepatotoxicity requiring monitoring during therapy . Understanding these toxicological profiles is essential for safe clinical use.

Genotoxicity Studies:
Research has shown that atorvastatin does not produce significant increases in chromosomal aberrations in vitro and has been negative in mouse micronucleus tests. However, long-term carcinogenic studies have raised concerns about rare tumors in rodent models, indicating the need for careful risk assessment in human applications .

Pharmacokinetic Modeling

A population pharmacokinetic model has been developed to describe the concentration-time data of atorvastatin acid and its lactone metabolite. This model assists in understanding how demographic factors and liver function influence drug metabolism, which is crucial for individualized dosing regimens .

Case Studies

Clinical Trials:
Several clinical trials have investigated the efficacy of this compound in various populations. For instance, a study involving 26 subjects with atorvastatin-induced myopathy demonstrated the compound's pharmacokinetics and highlighted the importance of individual patient characteristics on drug clearance .

Real-World Applications:
In real-world settings, atorvastatin has been utilized effectively to manage patients with familial hypercholesterolemia and other lipid disorders. Observational studies indicate significant improvements in lipid profiles among patients adhering to atorvastatin therapy .

Summary Table of Applications

Application AreaDescriptionReferences
Cholesterol ManagementInhibits HMG-CoA reductase; lowers LDL-C and raises HDL-C
Cardiovascular Disease PreventionReduces risk of myocardial infarction and stroke; effective in high-risk patients
Anti-Cancer PotentialMay inhibit angiogenesis; potential adjunct therapy for cancer treatment
ToxicologyAssociated with mild hepatotoxicity; requires monitoring
PharmacokineticsPopulation models developed to understand drug metabolism

Wirkmechanismus

Atorvastatin lactone diepoxide exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces cholesterol levels in the liver and bloodstream.

Biologische Aktivität

Atorvastatin lactone diepoxide is a derivative of atorvastatin, a widely used statin for lowering cholesterol levels. This compound has garnered attention due to its unique biological activities and implications for pharmacotherapy. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Name : this compound
  • CAS Number : 125995-03-1
  • Molecular Formula : C₃₃H₃₃FN₂O₄
  • Molecular Weight : 540.62 g/mol

This compound functions primarily as an HMG-CoA reductase inhibitor, similar to its parent compound, atorvastatin. This mechanism involves the inhibition of cholesterol biosynthesis in the liver, leading to a decrease in plasma cholesterol levels. Furthermore, it is believed to have myotoxic effects, which can be significant in certain patient populations .

Pharmacokinetics

A population pharmacokinetic model has been developed to describe the concentration-time profiles of atorvastatin acid and its lactone metabolite. Key pharmacokinetic parameters include:

ParameterAtorvastatin AcidAtorvastatin Lactone
Absorption Rate Constant (h⁻¹)3.5 (fixed)-
Oral Clearance (L/h)504 (29% RSE)24 (154% RSE)
Volume of Distribution (L)3250 (16.5% RSE)137 (33.7% RSE)

The model indicated that liver function significantly affects the pharmacokinetics of atorvastatin lactone, with aspartate transaminase levels being a critical covariate for clearance rates .

Biological Activity and Case Studies

  • Myotoxicity : Research indicates that atorvastatin lactone may contribute to muscle-related side effects commonly associated with statin therapy. A study involving 26 subjects who experienced atorvastatin-induced myopathy showed that the presence of atorvastatin lactone was correlated with elevated muscle enzyme levels .
  • Transport Mechanisms : The human organic anion transporting polypeptide 2B1 (OATP2B1) plays a significant role in the absorption and distribution of atorvastatin and its metabolites. Studies demonstrated that atorvastatin and its lactone exhibit significant transport activity through OATP2B1, particularly at neutral pH conditions .
  • Synthesis and Stability : The synthesis of atorvastatin lactone under high-speed vibration milling conditions has been documented, emphasizing its accessibility for research purposes. The overall yield reported was approximately 38%, indicating efficient synthetic pathways for obtaining this compound .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

  • In vitro studies have shown that atorvastatin lactone exhibits similar lipid-lowering effects as atorvastatin acid but may also possess unique properties affecting muscle cells.
  • Clinical observations suggest variability in response among different populations, highlighting the need for individualized dosing strategies based on pharmacogenomic factors .

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,2-diphenyl-6-propan-2-yl-3,7-dioxa-5-azatricyclo[4.1.0.02,4]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O6/c1-21(2)32-31(42-32,29(39)35-25-11-7-4-8-12-25)30(22-9-5-3-6-10-22)33(41-30,23-13-15-24(34)16-14-23)36(32)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-,30?,31?,32?,33?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBYMTZKFXXCHG-LCYBKVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12C(O1)(C3(C(N2CCC4CC(CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C12C(O1)(C3(C(N2CC[C@@H]4C[C@H](CC(=O)O4)O)(O3)C5=CC=C(C=C5)F)C6=CC=CC=C6)C(=O)NC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747049
Record name 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046118-40-4
Record name 4-(4-Fluorophenyl)-5-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-N,2-diphenyl-6-(propan-2-yl)-3,7-dioxa-5-azatricyclo[4.1.0.0~2,4~]heptane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin lactone diepoxide
Reactant of Route 2
Atorvastatin lactone diepoxide
Reactant of Route 3
Atorvastatin lactone diepoxide
Reactant of Route 4
Atorvastatin lactone diepoxide
Reactant of Route 5
Atorvastatin lactone diepoxide
Reactant of Route 6
Atorvastatin lactone diepoxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.